4-[(4-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 1lambda6,2,4-benzothiadiazine class, characterized by a seven-membered heterocyclic core containing sulfur, nitrogen, and oxygen atoms. The structure features a 4-fluorophenylmethyl group at position 4 and a 4-isopropylphenyl group at position 2 (Fig. 1).
Synthetic routes for benzothiadiazine derivatives typically involve condensation reactions between substituted amines and carbonyl precursors. For example, similar compounds are synthesized via sodium ethoxide-mediated coupling of halogenated ketones with triazole intermediates, followed by recrystallization (e.g., ) . Crystallographic data for related structures are often refined using SHELXL () .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16(2)18-9-13-20(14-10-18)26-23(27)25(15-17-7-11-19(24)12-8-17)21-5-3-4-6-22(21)30(26,28)29/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSNUELBLZGAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.51 g/mol. The structure features a fluorophenyl group and an isopropylphenyl moiety that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : In vitro studies have shown that derivatives of benzothiadiazines can inhibit the proliferation of cancer cells. For example, compounds similar in structure have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. Similar benzothiadiazine derivatives have shown activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections .
The biological mechanisms underlying the activity of this compound are not fully elucidated; however, several hypotheses exist based on related compounds:
- Inhibition of Enzymatic Pathways : Some benzothiadiazines act by inhibiting specific enzymes involved in cancer cell metabolism or proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Compounds in this class may possess antioxidant properties that protect cells from oxidative stress, which is a contributing factor in cancer progression and other diseases.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a related benzothiadiazine derivative on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells and 27.3 µM against MCF-7 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiadiazine Derivative | HCT-116 | 6.2 |
| Benzothiadiazine Derivative | MCF-7 | 27.3 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were screened against standard bacterial strains. Results indicated that certain benzothiadiazines displayed significant antibacterial activity compared to controls like chloramphenicol .
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Benzothiadiazine Derivative | E. coli | 15 |
| Benzothiadiazine Derivative | S. aureus | 12 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiadiazine Derivatives with Varied Substituents
The target compound differs from analogs in substituent composition and positioning. Key comparisons include:
- Electron-Withdrawing vs.
- Steric Effects : The 4-isopropylphenyl group introduces greater steric bulk than the 4-methoxyphenyl group (), possibly affecting conformational flexibility and target accessibility .
Compounds with Similar Substituents but Different Cores
Chalcone and pyrazoline derivatives share the 4-fluorophenyl and 4-isopropylphenyl motifs but exhibit distinct pharmacological profiles due to scaffold differences:
- Conformational Flexibility : Chalcones exhibit variable dihedral angles (), influencing π-π stacking and solubility . The rigid benzothiadiazine core may restrict rotation, enhancing target specificity.
- Bioavailability : Chalcone derivatives show moderate water solubility (logP ~3.5) and bioavailability scores (0.55–0.56) () , whereas benzothiadiazines likely have lower solubility due to increased hydrophobicity.
Pharmacological and Physicochemical Properties
- Drug-Likeness : The target compound’s higher molecular weight and logP may limit oral bioavailability compared to chalcones () .
- Synthetic Accessibility Score (SAS) : Benzothiadiazines typically have higher SAS (e.g., ~5.2) than chalcones (~3.4) due to complex heterocyclic synthesis () .
Molecular Docking and Binding Interactions
Docking studies on a related benzothiadiazine () reveal strong interactions with kinase ATP-binding pockets via hydrogen bonding (e.g., with Thr184) and hydrophobic contacts with isopropyl groups . In contrast, chalcone derivatives bind to tubulin’s colchicine site via van der Waals interactions () .
Tables and Figures
- Fig. 1 : Structure of the target compound.
- Table 1–3 : Summarize substituents, properties, and docking results as above.
Preparation Methods
Molecular Architecture and Functional Group Reactivity
The target compound features a benzothiadiazine trione core substituted with a 4-fluorophenylmethyl group at position 4 and a 4-isopropylphenyl group at position 2. The 1λ⁶-sulfonamide moiety introduces polarity, necessitating anhydrous conditions during sulfonation steps. Retrosynthetic disconnection suggests two primary fragments:
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Fragment A : 4-Fluorobenzylamine derivative for the N-alkylation at position 4.
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Fragment B : 4-Isopropylphenylboronic acid for Suzuki-Miyaura coupling at position 2.
The trione system is constructed via cyclocondensation of a thiourea intermediate with chlorosulfonic acid, followed by oxidation.
Synthetic Routes and Methodologies
Route 1: Thiourea Cyclocondensation
This industrial-scale method involves three stages:
Synthesis of 3-Amino-4-nitrobenzenesulfonamide
4-Nitroaniline is sulfonated with chlorosulfonic acid at 0–5°C, yielding 3-amino-4-nitrobenzenesulfonamide (78% yield). The reaction is quenched with ice-water, and the product is isolated via filtration.
Formation of Thiourea Intermediate
3-Amino-4-nitrobenzenesulfonamide reacts with 4-fluorobenzyl isothiocyanate in tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours. The thiourea intermediate precipitates upon cooling (mp 148–150°C).
Cyclization and Oxidation
Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent, forming the benzothiadiazine core. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid introduces the trione groups (82% yield).
This method prioritizes the introduction of the 4-isopropylphenyl group early in the synthesis:
Boronic Acid Preparation
4-Isopropylphenylboronic acid is synthesized via Miyaura borylation of 1-bromo-4-isopropylbenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%).
Coupling with Benzothiadiazine Intermediate
The boronic acid undergoes Suzuki coupling with 7-bromo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione in a mixture of dioxane/water (4:1) with K₂CO₃ and Pd(PPh₃)₄ (3 mol%) at 90°C. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization of Critical Reaction Parameters
Temperature and pH Control in Cyclization
Maintaining a reaction temperature of 60–65°C during thiourea cyclization prevents premature decomposition of the sulfonamide group. The use of POCl₃ requires strict pH control (pH 2–3) to avoid side reactions.
Catalytic Systems for Coupling Reactions
Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are optimal for Suzuki-Miyaura coupling, providing yields >85%. Lower catalyst loadings (3–5 mol%) reduce metal contamination in the final product.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.45–7.32 (m, 4H, aromatic), 4.62 (s, 2H, CH₂), 2.91 (septet, 1H, CH(CH₃)₂).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adoption of continuous flow systems for cyclization steps reduces reaction times from 12 hours to 2 hours and improves yield consistency (±2%).
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A robust synthetic route requires:
- Multi-step optimization : Prioritize reactions with high regioselectivity, such as Friedel-Crafts alkylation or Pd-catalyzed cross-coupling for fluorophenyl and isopropylphenyl substituents .
- Purification : Use gradient elution in HPLC (e.g., phenyl-hexyl columns) to isolate intermediates and final products .
- Safety : Handle fluorinated intermediates under inert conditions to avoid hydrolysis of sensitive groups.
Q. How can structural integrity be confirmed post-synthesis?
Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from fluorophenyl and benzothiadiazine moieties .
- X-ray diffraction : Resolve stereochemistry of the dihydro-2H-benzothiadiazine ring .
- Mass spectrometry : Validate molecular weight with high-resolution ESI-MS (error < 2 ppm).
Q. What analytical techniques are suitable for purity assessment?
- UHPLC-PDA : Use a phenyl-hexyl column (e.g., Ascentis® Express) with acetonitrile/water gradients to detect impurities at 254 nm .
- Thermogravimetric analysis (TGA) : Monitor thermal degradation thresholds (>200°C indicates high purity).
Advanced Research Questions
Q. How can computational methods resolve discrepancies in spectroscopic data?
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra for comparison with experimental data .
- Docking studies : Predict binding conformations with target receptors (e.g., GABAₐ for benzothiadiazine derivatives) using AutoDock Vina .
Q. What strategies improve yield in cyclization steps during synthesis?
- Catalyst screening : Test Pd(OAc)₂/Xantphos systems for nitroarene reductive cyclization, optimizing formic acid as a CO surrogate .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize transition states in ring-closing reactions .
Q. How can receptor binding affinity be evaluated experimentally?
- In vitro assays : Use radioligand displacement (e.g., [³H]-flumazenil for benzodiazepine-like activity) to measure IC₅₀ values .
- SAR studies : Synthesize analogs with modified fluorophenyl or isopropyl groups to map critical pharmacophoric features .
Q. What methodologies address stability challenges in aqueous environments?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Microsomal stability assays : Use liver microsomes to assess metabolic susceptibility, identifying labile sites for structural modification .
Data Contradiction Analysis
Q. How to reconcile conflicting biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays).
- Batch variability checks : Compare impurity profiles (e.g., residual Pd in catalytic steps) using ICP-MS .
Q. Why do computational predictions diverge from experimental binding data?
- Solvent modeling : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics simulations to account for solvation effects .
- Conformational sampling : Use metadynamics to explore flexible regions (e.g., propan-2-yl substituents) that influence receptor interactions .
Methodological Tables
| Parameter | Optimized Conditions | Key Reference |
|---|---|---|
| Cyclization Catalyst | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) | |
| HPLC Column | Ascentis® Express Phenyl-Hexyl, 2.7 µm | |
| DFT Basis Set | B3LYP/6-311+G(d,p) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
